molecular formula C₁₆H₂₆O₇ B1139875 O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside CAS No. 177562-07-1

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside

Cat. No.: B1139875
CAS No.: 177562-07-1
M. Wt: 330.37
Attention: For research use only. Not for human or veterinary use.
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Description

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars (glycans). This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose followed by butanoylation. The reaction conditions often include the use of solvents like chloroform and hexane, and the reactions are carried out under controlled temperatures .

Industrial Production Methods

While specific industrial production methods are not detailed, the compound is generally produced in research laboratories under stringent conditions to ensure purity and consistency. The storage conditions for the compound include keeping it at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycan structures. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-Hepten-1-ol-d2
  • Levoglucosenone
  • DSPE-PEG-Ald (MW 5000)
  • HPMC (Type I, Viscosity: 400mPa.s)
  • 4-Fluorobenzoic acid

Uniqueness

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-alpha-D-mannofuranoside is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically designed to study the formation and degradation of glycan structures, making it a valuable tool in both basic and applied research .

Properties

IUPAC Name

[(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c1-6-7-10(17)19-14-13-12(22-16(4,5)23-13)11(20-14)9-8-18-15(2,3)21-9/h9,11-14H,6-8H2,1-5H3/t9?,11-,12?,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMKUQZPEKWDFA-ZDWBDGIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(C(O1)C3COC(O3)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C3COC(O3)(C)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721480
Record name [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177562-07-1
Record name [(3aR,4R,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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